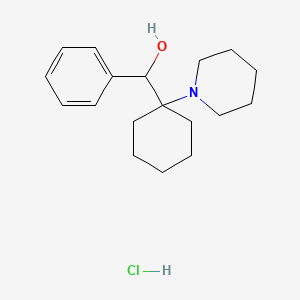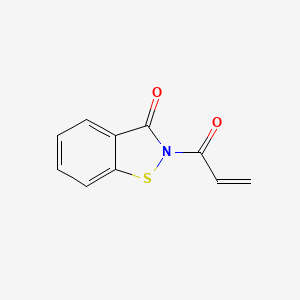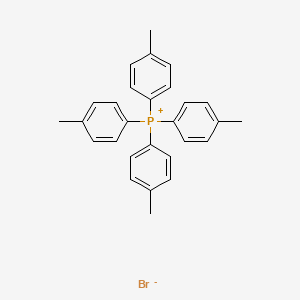
Tetrakis(4-methylphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-methylphenyl)phosphanium bromide is a quaternary phosphonium salt with the chemical formula ( \text{C}{28}\text{H}{32}\text{PBr} )
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-methylphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction conditions usually require heating to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetrakis(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in drug delivery systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Tetrakis(4-methylphenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tetrakis(4-bromophenyl)phosphanium bromide: Similar structure but with bromine substituents instead of methyl groups.
Uniqueness
Tetrakis(4-methylphenyl)phosphanium bromide is unique due to the presence of methyl groups, which can influence its reactivity and the stability of the complexes it forms. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
Properties
CAS No. |
103591-66-8 |
|---|---|
Molecular Formula |
C28H28BrP |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
tetrakis(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H28P.BrH/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;1H/q+1;/p-1 |
InChI Key |
IAXZEWWTGCPRJR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


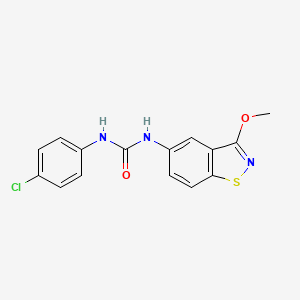

![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
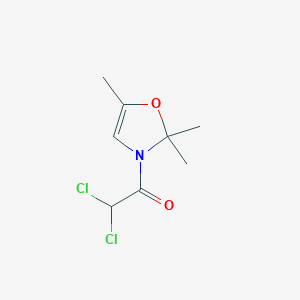
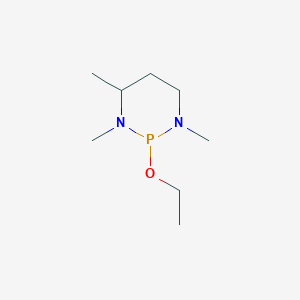
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
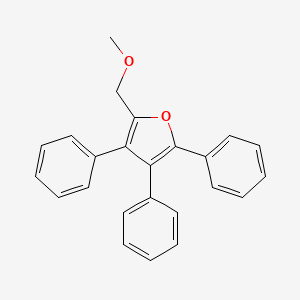
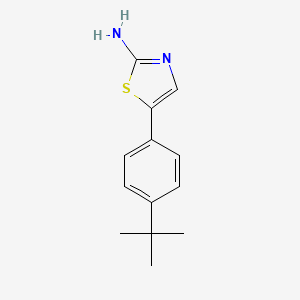
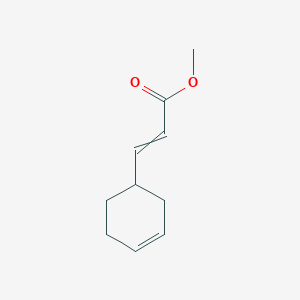
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)

